2-((4-Aminopyridin-2-yl)amino)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-aminopyridin-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-6-1-2-9-7(5-6)10-3-4-11/h1-2,5,11H,3-4H2,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVOVSQLKEUEILK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734264 | |
| Record name | 2-[(4-Aminopyridin-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1249034-98-7 | |
| Record name | 2-[(4-Aminopyridin-2-yl)amino]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 4 Aminopyridin 2 Yl Amino Ethanol Derivatives
Established Synthetic Pathways for the Core 2-((4-Aminopyridin-2-yl)amino)ethanol Structure
The synthesis of the this compound core can be achieved through several strategic approaches, primarily involving the formation of the C-N bond between the pyridine (B92270) ring and the ethanolamine (B43304) side chain.
Reductive Amination Strategies
Reductive amination serves as a direct and efficient method for the synthesis of amines from carbonyl compounds or via the alkylation of an amine. youtube.comorganic-chemistry.org In a plausible synthetic route to this compound, a suitable aminopyridine precursor could be reacted with a carbonyl-containing ethanolamine equivalent, followed by reduction. A one-pot reductive amination protocol often involves the use of a reducing agent like sodium borohydride (B1222165) in a suitable solvent such as methanol (B129727) or 2,2,2-trifluoroethanol. organic-chemistry.org The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. The use of specific catalysts, such as those based on cobalt or iridium, can also facilitate this transformation under mild conditions. organic-chemistry.org For instance, a ketone can be treated with an amine like ethanolamine, and the resulting intermediate is then reduced to form the final product. youtube.com
A general representation of a reductive amination approach is outlined below:
| Reactant A | Reactant B | Reagents/Conditions | Product |
| Pyridine derivative with a carbonyl group at C-2 | Ethanolamine | Reducing agent (e.g., NaBH₃CN, Na(OAc)₃BH), Acid catalyst (e.g., AcOH), Solvent (e.g., MeOH, DCE) | This compound |
| 2,4-Diaminopyridine | 2-Oxoacetaldehyde | Pd/C, H₂ | This compound |
Multi-Step Synthesis Approaches
Multi-step synthesis provides an alternative and often more controlled route to the target molecule. rsc.org A common strategy involves the nucleophilic substitution of a leaving group on the pyridine ring, such as a halogen, by ethanolamine. For example, starting from 2-chloro-4-aminopyridine, a reaction with ethanolamine in a suitable solvent and potentially in the presence of a base would yield the desired product. This type of reaction is a fundamental method for the formation of C-N bonds in the synthesis of aminopyridine derivatives.
Another multi-step approach could involve the initial synthesis of a substituted pyridine ring followed by modifications to introduce the amino and hydroxyethylamino groups. For instance, the synthesis of various substituted 2-aminopyridines can be achieved through multi-component reactions, which can then be further functionalized. nih.govresearchgate.net
Derivatization and Functionalization Reactions of the Aminopyridine Moiety
The this compound structure possesses several reactive sites, including the primary amino group at the C-4 position, the secondary amino group linking the ethanolamine chain, and the terminal hydroxyl group. The aminopyridine core is particularly amenable to a variety of chemical transformations.
Schiff Base Formation and Related Condensation Reactions
The primary amino group at the C-4 position of the pyridine ring can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. researchgate.net Schiff bases derived from aminopyridines are stable and versatile intermediates in organic synthesis. For example, 2-aminopyridine (B139424) can react with various aldehydes in ethanol (B145695), sometimes with a few drops of glacial acetic acid, under reflux to yield the corresponding Schiff base. nih.gov
| Amine Reactant | Carbonyl Reactant | Conditions | Product Type |
| This compound | Aromatic or Aliphatic Aldehyde | Ethanol, reflux, catalytic acid | Schiff Base |
| This compound | Ketone | Toluene, Dean-Stark trap | Schiff Base |
N-Alkylation and Acylation Reactions
The amino groups of the aminopyridine moiety can be functionalized through N-alkylation and N-acylation reactions. N-alkylation can be achieved by reacting the amine with alkyl halides or through reductive amination with aldehydes. nih.gov Direct N-alkylation of aminopyridines can sometimes lead to a mixture of products due to the presence of multiple nitrogen atoms; however, regioselectivity can often be controlled by the reaction conditions. nih.gov
N-acylation is a common transformation where the amino group reacts with acylating agents such as acyl chlorides or anhydrides to form amides. nih.gov This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. These amide derivatives are often stable crystalline solids and can serve as precursors for further synthetic modifications.
Cyclization Reactions for Heterocycle Formation (e.g., Pyrimidine (B1678525), Pyrrolopyrimidine, Azetidine (B1206935), Tetrazole Derivatives)
The bifunctional nature of this compound and its derivatives makes them excellent starting materials for the synthesis of various fused and non-fused heterocyclic systems.
Pyrimidine Derivatives: The amino groups on the pyridine ring can participate in cyclization reactions to form fused pyrimidine rings, such as pyridopyrimidines. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of a pyrimidine ring fused to the pyridine core. The synthesis of 2-aminopyrimidine (B69317) derivatives can also be achieved by reacting a suitable precursor with a variety of amines. mdpi.com
Pyrrolopyrimidine Derivatives: Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are an important class of heterocycles. Their synthesis can involve the cyclization of appropriately substituted pyrimidines. google.com Starting from a derivative of this compound, a sequence of reactions could be devised to construct the pyrrole (B145914) ring fused to the pyridine moiety, which itself could be part of a larger pyrimidine system. Domino C-N coupling and hydroamination reactions are powerful tools for constructing such fused systems. beilstein-journals.orgbeilstein-journals.org
Azetidine Derivatives: The synthesis of azetidine-containing molecules often involves intramolecular cyclization of a precursor containing both an amino group and a suitable leaving group on a three-carbon chain. nsf.govorganic-chemistry.orggoogle.comnih.govresearchgate.net While direct synthesis from this compound would require significant modification, the ethanolamine side chain could be chemically altered to introduce the necessary functionality for a subsequent cyclization to form a substituted azetidine ring.
Tetrazole Derivatives: Tetrazoles can be synthesized through the [3+2] cycloaddition of nitriles and azides. acs.orgnih.govwikipedia.org The amino group of the aminopyridine can be converted to a nitrile group, which can then undergo cyclization with an azide (B81097) source (e.g., sodium azide) to form a tetrazole ring. Alternatively, multicomponent reactions provide a direct route to tetrazole derivatives from amines, isocyanides, and other components. acs.orgnih.gov
The following table summarizes some general cyclization strategies:
| Starting Material Moiety | Reagent(s) for Cyclization | Resulting Heterocycle |
| Diaminopyridine | β-Diketone, Dicarbonyl equivalent | Pyridopyrimidine |
| Aminopyridine with ortho-alkynyl group | Amine, Pd-catalyst | Pyrrolopyrimidine |
| γ-Amino alcohol with leaving group | Base | Azetidine |
| Amidine or Nitrile | Sodium Azide | Tetrazole |
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings
The reactivity of the pyridine ring in derivatives of this compound is fundamentally influenced by the presence of the electronegative nitrogen atom and the activating amino groups. The pyridine nucleus is electron-deficient compared to benzene, which generally makes it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack. nih.gov
Electrophilic Substitution:
Electrophilic substitution on the pyridine ring is generally sluggish due to the ring's decreased electron density. nih.gov Reactions like Friedel-Crafts alkylation or acylation often fail, leading instead to addition at the basic ring nitrogen. nih.gov However, the presence of the strongly activating amino groups at the C4 and C2 (via the aminoethanol bridge) positions modifies this reactivity. These electron-donating groups increase the electron density of the ring, particularly at the ortho and para positions relative to them, thereby facilitating electrophilic attack.
Halogenation is a feasible electrophilic substitution reaction for aminopyridines. For instance, bromination of various aminopyridine derivatives has been successfully achieved using environmentally benign reagents like a bromide-bromate couple in an acidic medium. chemindigest.com Studies on substituted 2-aminopyridines show that monobromination can be achieved with high yields (80-87%) and selectivity. chemindigest.com The reaction conditions, such as solvent and temperature, are crucial for controlling the outcome and preventing the formation of di-substituted products. chemindigest.com For example, using acetonitrile (B52724) as a solvent at 5-10°C has been found to be effective for the selective monobromination of 2-aminopyridines. chemindigest.com
Nucleophilic Substitution:
The pyridine ring is inherently activated towards nucleophilic substitution, especially at the C2 and C4 positions. nih.gov This reactivity is central to the synthesis and derivatization of the this compound scaffold.
One of the classic methods for introducing an amino group at the C2 position is the Chichibabin reaction, which involves the reaction of pyridine with sodium amide in a process formally described as a nucleophilic substitution of a hydride ion (SNH). rsc.org More advanced methods have been developed for the site-selective amination of the pyridine ring. A notable strategy involves the C4-selective amination of pyridines through a nucleophilic substitution of hydrogen (SNH), which proceeds via a 4-pyridyl pyridinium (B92312) salt intermediate. nih.gov This method highlights the ability to selectively functionalize the C4 position, which is critical for synthesizing the 4-aminopyridine (B3432731) core of the target molecule. nih.gov
Furthermore, nucleophilic aromatic substitution (SNAr) where a leaving group (like a halogen) is displaced by a nucleophile is a powerful tool. Transition-metal-free methods have been developed for the synthesis of 2-aminopyridine derivatives, for example, by reacting 2-fluoropyridine (B1216828) with an ammonia (B1221849) source like acetamidine (B91507) hydrochloride. capes.gov.br In such reactions, the fluorine atom at the 2-position acts as an excellent leaving group, readily undergoing substitution. capes.gov.br
Catalytic SNAr reactions have also emerged as a sophisticated strategy. A ruthenium(II) catalyst has been shown to enable the amination of 2-aminopyridines by activating the pyridine ring through π-coordination. rsc.orgwhiterose.ac.uk This approach facilitates the cleavage of the pyridyl C-N bond, allowing for substitution with various amines. rsc.orgwhiterose.ac.uk
Mechanistic Investigations of Synthesis and Derivatization
Understanding the reaction mechanisms is crucial for developing novel synthetic pathways and for controlling reaction outcomes.
Several mechanisms have been proposed for the synthesis and derivatization of the aminopyridine core structure.
Nucleophilic Substitution of Hydrogen (SNH): For the C4-selective amination of pyridines, a mechanism involving the formation of a 4-pyridyl pyridinium salt has been elucidated. nih.gov The regioselectivity is controlled by the electronic properties of external pyridine reagents and maximizing polarizability during the proton elimination step. nih.gov This pathway provides a direct method for installing the C4-amino group.
Addition-Elimination Mechanism: The Chichibabin reaction is widely accepted to proceed via an addition-elimination mechanism. rsc.org The nucleophilic amide anion (NH₂⁻) adds to the C2 carbon of the pyridine ring, forming a negatively charged σ-adduct (a Meisenheimer-type intermediate). rsc.org Aromaticity is subsequently restored by the elimination of a hydride ion (H⁻). rsc.org
Transition-Metal-Free SNAr: In the synthesis of 2-aminopyridines from 2-fluoropyridine and acetamidine hydrochloride, a proposed mechanism involves the initial reaction of acetamidine with a base (e.g., NaOH) to form the nucleophile. capes.gov.br This nucleophile then attacks the C2 position of 2-fluoropyridine, displacing the fluoride (B91410) ion. The resulting N-(pyridin-2-yl)acetamidine intermediate is then hydrolyzed to yield the final 2-aminopyridine product. capes.gov.br
Multicomponent Reaction (MCR) Mechanism: The synthesis of complex 2-aminopyridine derivatives can be achieved through one-pot multicomponent reactions. For example, a proposed pathway involves the initial Knoevenagel condensation between an enaminone and malononitrile (B47326). nih.gov This is followed by a reaction with a primary amine at the nitrile groups and subsequent intramolecular cyclization and aromatization to form the substituted 2-aminopyridine ring. nih.gov
The structure of this compound contains a chiral center at the carbon atom of the ethanolamine side chain bearing the hydroxyl and amino groups. Therefore, the synthesis of this compound can potentially yield a racemic mixture or specific stereoisomers, depending on the synthetic route and the nature of the starting materials.
While specific stereochemical studies on this compound were not found in the surveyed literature, the principles of asymmetric synthesis are highly relevant to its derivatives. The stereochemical outcome of a reaction is determined by the mechanism and the chirality of the reactants, catalysts, or solvents used. khanacademy.org
Enantioselective Synthesis: The preparation of enantiomerically pure aminopyridine derivatives often involves the use of chiral catalysts or auxiliaries. For instance, C2-symmetric chiral 4-(pyrrolidino)pyridine (PPY) derivatives have been synthesized and used as catalysts in acylative kinetic resolutions. researchgate.net Similarly, ruthenium-catalyzed asymmetric hydrogenation has been employed to produce chiral pyridine-aminophosphine ligands with excellent enantioselectivity (up to 99% ee). rsc.org These approaches demonstrate that by employing a chiral environment, it is possible to control the formation of one stereoisomer over another.
Chemo-enzymatic Methods: A powerful strategy for achieving high stereocontrol is the combination of chemical synthesis and biocatalysis. A chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry. whiterose.ac.uk This method utilizes a one-pot amine oxidase/ene imine reductase cascade to generate chiral products, highlighting the potential of enzymes to control stereochemical outcomes. whiterose.ac.uk
In the context of this compound, if a chiral precursor such as an enantiomerically pure aminoethanol derivative were used in the synthesis, the stereochemistry at the chiral center would likely be retained. Alternatively, an asymmetric synthesis strategy employing a chiral catalyst could be designed to produce a specific enantiomer of the final compound. A reaction that produces one stereoisomer in preference to others is known as stereoselective. youtube.com
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions such as catalyst, solvent, temperature, and reaction time is paramount for maximizing the yield and selectivity of desired products in the synthesis of aminopyridine derivatives.
Systematic studies are often performed where one parameter is varied while others are kept constant to find the optimal conditions. For the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives via a multicomponent reaction, temperature was found to be a critical factor.
Table 1: Optimization of Temperature for the Synthesis of a 2-Aminopyridine Derivative nih.gov Reaction of enaminone, malononitrile, and benzylamine.
| Entry | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 25 | 24 | 0 |
| 2 | 40 | 24 | 20 |
| 3 | 60 | 6 | 49 |
| 4 | 80 | 3 | 75 |
As shown in Table 1, increasing the temperature from room temperature (25°C) to 80°C significantly increased the product yield from 0% to 75%, while also reducing the required reaction time. nih.gov
The choice of catalyst and base is also crucial. In the synthesis of 2-amino-4H-benzo[b]pyrans, various bases were tested, with solid sodium ethoxide providing the highest yield under solvent-free conditions.
Table 2: Effect of Catalyst on the Yield of a 2-amino-4H-benzo[b]pyran Derivative rsc.org Reaction of dimedone, malononitrile, and 3-bromobenzaldehyde.
| Entry | Catalyst | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | None | 120 | Trace |
| 2 | Piperidine | 60 | 75 |
| 3 | L-proline | 90 | 70 |
| 4 | Ethylenediamine | 120 | 0 |
| 5 | Sodium ethoxide | 5 | 95 |
The data in Table 2 clearly indicates that solid sodium ethoxide is a highly efficient catalyst for this transformation, affording a 95% yield in just 5 minutes. rsc.org
In catalytic SNAr reactions for the amination of 2-aminopyridines, the choice of the ruthenium catalyst and its ligands was optimized to achieve high yields.
Table 3: Optimization of Ruthenium Catalyst for Amination of 2-Aminopyridine whiterose.ac.uk Reaction of 2-aminopyridine with n-hexylamine.
| Entry | Catalyst | Yield (%) |
|---|---|---|
| 1 | [Cp*RuCl]₄ | 81 |
| 2 | [CpRu(CH₃CN)₃]PF₆ | 95 |
| 3 | [CpRuCl(PPh₃)₂] | <5 |
| 4 | [Ru(p-cymene)Cl₂]₂ | <5 |
This optimization screen shows that the catalyst [CpRu(CH₃CN)₃]PF₆ provided the highest yield (95%) for the substitution reaction, demonstrating the profound impact of the ligand environment on the catalytic activity. whiterose.ac.uk
Structural Elucidation and Advanced Spectroscopic Characterization
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy is a critical tool for identifying the functional groups present in a molecule. By analyzing the absorption or scattering of infrared radiation, specific vibrational modes corresponding to different bonds can be determined.
Fourier Transform Infrared (FT-IR) Spectroscopy
Analysis of related aminopyridine structures can offer insights into the expected spectral features. For instance, studies on 4-aminopyridine (B3432731) have identified characteristic bands for the N-H stretching of the primary amine, as well as C=C and C-N stretching vibrations within the pyridine (B92270) ring. researchgate.netresearchgate.net In a complex like 2-((4-Aminopyridin-2-yl)amino)ethanol, the N-H stretching vibrations of the 4-amino group are anticipated in the region of 3400-3200 cm⁻¹. The secondary amine (N-H) stretch would also appear in this region, potentially overlapping with the primary amine signals. The O-H stretch from the ethanol (B145695) moiety is expected as a broad band, typically around 3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethanol group would appear just below this value. The C=N and C=C stretching vibrations of the pyridine ring are typically observed in the 1600-1400 cm⁻¹ region. The C-N stretching vibrations for both the amino groups and the C-O stretching of the alcohol would be found in the fingerprint region (below 1400 cm⁻¹).
FT-Raman Spectroscopy
FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations, which are often weak or absent in IR spectra. The pyridine ring, in particular, gives rise to strong Raman signals. For this compound, the symmetric ring breathing vibrations of the pyridine moiety would be a prominent feature in the FT-Raman spectrum. Aromatic C-H stretching and in-plane bending vibrations would also be observable. While specific experimental data for the title compound is not available, analysis of similar structures suggests that the C-C and C-N bonds within the heterocyclic ring would produce characteristic Raman bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule, providing information on the chemical environment, connectivity, and spatial relationships of nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Proton (¹H) NMR spectroscopy reveals the number and types of hydrogen atoms in a molecule. For this compound, distinct signals are expected for the protons on the pyridine ring, the ethanol side chain, and the amino groups.
Based on the analysis of related compounds such as 2-aminopyridine (B139424) and ethanol derivatives, the following proton signals can be anticipated: chemicalbook.comijcrcps.comchemicalbook.com
Aromatic Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 6.0-8.5 ppm). The substitution pattern will influence their chemical shifts and coupling patterns. The proton at position 6 is expected to be a doublet, coupled to the proton at position 5. The proton at position 5 would appear as a doublet of doublets, coupled to the protons at positions 6 and 3. The proton at position 3 would likely be a singlet or a narrow doublet depending on the coupling to the proton at position 5.
Ethanol Protons: The methylene (B1212753) protons of the ethanol group (-CH₂-CH₂-OH) will give rise to two signals, likely triplets, due to coupling with each other. The -CH₂-N- protons would be expected at a downfield position compared to the -CH₂-OH protons due to the deshielding effect of the nitrogen atom.
Amine and Hydroxyl Protons: The protons of the primary amino group (-NH₂), the secondary amino group (-NH-), and the hydroxyl group (-OH) will appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature.
Interactive ¹H NMR Data Table (Predicted)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for each unique carbon atom in the pyridine ring and the ethanol side chain. chemicalbook.comchemicalbook.com
Pyridine Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (typically δ 100-160 ppm). The carbon atom attached to the primary amino group (C-4) and the carbon atom attached to the secondary amino group (C-2) will be significantly affected by these substituents. The other ring carbons (C-3, C-5, C-6) will also have characteristic chemical shifts.
Ethanol Carbons: The two carbon atoms of the ethanol side chain will appear in the aliphatic region (typically δ 40-70 ppm). The carbon atom bonded to the nitrogen (-CH₂-N-) will be at a slightly downfield position compared to the carbon bonded to the oxygen (-CH₂-OH).
Interactive ¹³C NMR Data Table (Predicted)
Two-Dimensional NMR Techniques (e.g., HH-COSY, TOCSY)
Two-dimensional (2D) NMR techniques, such as Homonuclear Correlation Spectroscopy (HH-COSY) and Total Correlation Spectroscopy (TOCSY), are instrumental in establishing the connectivity between protons in a molecule.
HH-COSY: A COSY spectrum of this compound would show cross-peaks between coupled protons. This would confirm the coupling between the adjacent protons on the pyridine ring (H-5 and H-6) and between the two methylene groups of the ethanol chain.
TOCSY: A TOCSY experiment would reveal the entire spin system of coupled protons. For the ethanol fragment, a cross-peak between the -CH₂-N- and -OH protons (if coupling exists) would be observed, confirming they are part of the same spin system. Similarly, all the protons of the pyridine ring that are coupled to each other would show correlations.
These advanced spectroscopic methods, when used in combination, provide a comprehensive and unambiguous structural determination of this compound.
Solid-State Structural Analysis
No published crystallographic or other solid-state analysis data available.
Without primary research data, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further research and publication on the synthesis and characterization of this compound are necessary before a comprehensive analysis can be provided.
X-ray Diffraction (XRD) for Crystal Structure Determination
No published data is currently available for the single-crystal X-ray diffraction analysis of this compound. Therefore, a data table of its crystallographic parameters cannot be provided at this time.
Powder X-ray Diffraction for Phase Purity and Polymorphism
In the absence of experimental synthesis and characterization, no powder X-ray diffraction data for this compound has been reported. A discussion on its phase purity and potential polymorphism is therefore not possible.
Computational Chemistry and Advanced Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For 2-((4-Aminopyridin-2-yl)amino)ethanol, DFT studies are instrumental in providing a detailed understanding of its geometric, electronic, and spectroscopic properties.
Geometry Optimization and Conformational Analysis
The first step in the computational investigation of a molecule is the determination of its most stable three-dimensional structure. Geometry optimization calculations, typically performed using DFT methods, are employed to locate the minimum energy conformation of this compound. This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy state is achieved.
| Parameter | Predicted Value |
|---|---|
| C-N (pyridine ring) Bond Length | ~1.34 Å |
| C-C (pyridine ring) Bond Length | ~1.39 Å |
| C-N (exocyclic amine) Bond Length | ~1.38 Å |
| C-O (ethanol) Bond Length | ~1.43 Å |
| C-N-C Bond Angle (pyridine ring) | ~117° |
| H-N-H Bond Angle (amino group) | ~115° |
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
Understanding the electronic structure of this compound is crucial for predicting its chemical reactivity and electronic properties. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly on the amino group and the nitrogen atoms, which act as electron-donating centers. The LUMO, conversely, is likely to be distributed over the pyridine (B92270) ring, which can act as an electron-acceptor. This distribution of frontier orbitals suggests that the molecule could be susceptible to electrophilic attack at the amino group and nucleophilic attack at the pyridine ring. The HOMO-LUMO gap would provide insights into the charge transfer interactions within the molecule.
| Orbital | Predicted Energy (eV) |
|---|---|
| HOMO | ~ -5.5 eV |
| LUMO | ~ -1.0 eV |
| HOMO-LUMO Gap | ~ 4.5 eV |
Spectroscopic Property Prediction (e.g., UV-Vis, IR, NMR shifts)
DFT calculations are highly effective in predicting various spectroscopic properties, which can be compared with experimental data for validation of the computational model.
UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT). For this compound, the calculations would likely predict electronic transitions corresponding to π→π* and n→π* excitations within the aminopyridine chromophore. The predicted absorption maxima (λmax) would be indicative of the electronic structure and conjugation within the molecule.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule, such as N-H stretching of the amino groups, O-H stretching of the hydroxyl group, and C=C and C=N stretching of the pyridine ring. The predicted IR spectrum can be a valuable tool for identifying the functional groups present in the molecule and for confirming its structure.
NMR Shifts: DFT can also be used to predict the nuclear magnetic resonance (NMR) chemical shifts (1H and 13C). By calculating the magnetic shielding tensors of the nuclei in the molecule, the chemical shifts can be estimated. These predicted shifts are highly sensitive to the electronic environment of each nucleus and can provide detailed information about the molecular structure and connectivity.
| Spectroscopic Technique | Predicted Feature | Predicted Value |
|---|---|---|
| UV-Vis | λmax (π→π*) | ~280-320 nm |
| IR | N-H stretch (amino) | ~3300-3500 cm-1 |
| IR | O-H stretch (hydroxyl) | ~3200-3600 cm-1 |
| 1H NMR | Pyridine ring protons | ~6.5-8.0 ppm |
| 13C NMR | Pyridine ring carbons | ~100-160 ppm |
Non-Linear Optical (NLO) Properties
Molecules with significant charge asymmetry and extended π-electron systems can exhibit non-linear optical (NLO) properties. DFT calculations can be used to compute the first hyperpolarizability (β), a key parameter that quantifies the NLO response of a molecule. For this compound, the presence of the electron-donating amino group and the electron-withdrawing pyridine ring, connected through a conjugated system, suggests the potential for NLO activity. The calculated hyperpolarizability would provide a theoretical measure of its NLO efficiency, which is important for applications in optoelectronics and photonics. ijiset.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is primarily a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension that allows for the investigation of electronically excited states. rsc.orgrsc.org TD-DFT is crucial for understanding the photophysical properties of this compound, such as its absorption and emission spectra.
By calculating the vertical excitation energies and oscillator strengths, TD-DFT can provide a detailed picture of the electronic transitions that occur upon photoexcitation. chemrxiv.org This includes identifying the nature of the excited states (e.g., locally excited, charge-transfer states) and predicting the wavelengths of maximum absorption. Furthermore, TD-DFT can be used to optimize the geometry of the molecule in its excited state, which is essential for understanding fluorescence and other photophysical processes. The difference in energy between the ground and excited state optimized geometries provides information about the Stokes shift.
Molecular Docking and Ligand-Target Interaction Modeling
Given the prevalence of pyridine and amine functionalities in pharmacologically active compounds, this compound is a candidate for biological activity. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
In a molecular docking study, the this compound molecule would be docked into the active site of a specific protein target. The calculations would predict the binding affinity (e.g., in terms of binding energy or inhibition constant) and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, the amino and hydroxyl groups of the ligand could act as hydrogen bond donors and acceptors, while the pyridine ring could engage in π-stacking interactions with aromatic residues in the protein's active site. Such studies can guide the rational design of more potent and selective analogs. benthamdirect.comnih.gov
Prediction of Binding Modes and Affinities
There is currently no specific research data available in scientific literature detailing the predicted binding modes and affinities of this compound with any biological targets. Computational docking and molecular dynamics simulations, which are standard methods for such predictions, have not been reported for this compound. While studies on other 2-aminopyridine (B139424) derivatives have shown their potential as inhibitors for enzymes like neuronal nitric oxide synthase, these findings cannot be directly extrapolated to this compound without specific computational models. nih.govnih.gov
Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions
A detailed analysis of the intermolecular hydrogen bonding and other non-covalent interactions specific to this compound is not present in the current body of scientific research. While the structure of the molecule, featuring amino and hydroxyl groups, suggests a high potential for forming hydrogen bonds, specific computational studies to map these interactions are lacking. Research on related compounds, such as silylated 2-aminopyrimidines, highlights the importance of N–H···N hydrogen bridges in their solid-state structures, but similar detailed analyses for this compound have not been published. mdpi.com
Coordination Chemistry of 2 4 Aminopyridin 2 Yl Amino Ethanol and Its Derivatives
Design Principles for 2-((4-Aminopyridin-2-yl)amino)ethanol as a Ligand
The efficacy of this compound as a ligand in coordination chemistry is rooted in its molecular structure, which features multiple potential donor atoms and the capacity for chelation.
Donor Atom Characterization (e.g., Nitrogen, Oxygen)
The this compound molecule possesses three nitrogen atoms and one oxygen atom, all of which are potential coordination sites. The primary donor atoms are anticipated to be the pyridine (B92270) ring nitrogen, the secondary amine nitrogen, and the hydroxyl oxygen.
Pyridine Nitrogen: The nitrogen atom within the pyridine ring is a well-established and strong donor site in coordination chemistry. wikipedia.org In aminopyridine derivatives, this site is typically the most favored for coordination to a metal ion. pvpcollegepatoda.orgmdpi.com Its sp2 hybridization and location within the aromatic ring influence the electronic properties of the resulting complex.
Amino Nitrogens: The ligand contains two exocyclic amino groups: a primary amine at the 4-position and a secondary amine at the 2-position, which links the pyridine core to the ethanol (B145695) tail. While the pyridine nitrogen is generally the primary coordination site, the exocyclic amino nitrogen at the 2-position can also participate in chelation. pvpcollegepatoda.org The primary amine at the 4-position is less likely to be involved in direct chelation with the same metal center due to steric constraints but could potentially form bridges in polynuclear complexes or participate in hydrogen bonding. nih.gov
Hydroxyl Oxygen: The ethanolamine (B43304) moiety provides a hydroxyl group, with the oxygen atom acting as a potent donor site. researchgate.netresearchgate.net Coordination of the hydroxyl oxygen, often following deprotonation, results in the formation of a stable alkoxo bridge or a chelate ring. acs.org
Polydentate and Chelating Behavior
The spatial arrangement of the donor atoms in this compound allows it to function as a polydentate ligand, specifically as a chelating agent. The formation of a five-membered chelate ring involving the pyridine nitrogen and the secondary amino nitrogen is a highly probable coordination mode. pvpcollegepatoda.org
Furthermore, the ligand can exhibit tridentate behavior by also involving the hydroxyl oxygen in coordination to the same metal center. This would result in the formation of two fused five-membered chelate rings, a highly stable arrangement. This N,N,O-tridentate coordination is a known feature of ligands incorporating both aminopyridine and amino alcohol functionalities. acs.orgiucr.org The chelation effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with analogous monodentate ligands.
Synthesis and Isolation of Metal Complexes
The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent system.
Reaction Conditions for Complexation (e.g., pH, solvent, stoichiometry)
The successful formation and isolation of metal complexes are highly dependent on the reaction conditions. For aminopyridine and ethanolamine-based ligands, the following parameters are crucial:
Solvent: Alcohols such as methanol (B129727) and ethanol are commonly employed as solvents due to their ability to dissolve both the ligand and many metal salts, and their participation in the reaction through solvation and potential deprotonation. tees.ac.ukchemrj.org
pH: The pH of the reaction medium can influence the protonation state of the ligand's donor atoms. A basic medium may be required to deprotonate the hydroxyl group, facilitating its coordination as an alkoxo group. acs.org Conversely, acidic conditions could lead to the protonation of the nitrogen atoms, inhibiting coordination.
Stoichiometry: The molar ratio of ligand to metal is a critical factor in determining the structure of the final complex. A 1:1 or 2:1 ligand-to-metal ratio is often used to produce monomeric complexes where the ligand acts in a tridentate or bidentate fashion, respectively. tandfonline.comnih.gov
A general synthetic procedure would involve refluxing a methanolic or ethanolic solution of the ligand with a stoichiometric amount of the metal salt for several hours. tees.ac.uktandfonline.com The resulting complex may precipitate upon cooling or require the addition of a less polar solvent to induce crystallization.
Complexation with Transition Metals (e.g., Ni(II), Fe(II), Co(II), Cu(II), Zn(II), Cr(III), Mn(II), Pd(II), Cd(II))
This compound is expected to form stable complexes with a wide range of transition metals due to the presence of both hard (oxygen) and borderline (nitrogen) donor atoms.
First-Row Transition Metals (Ni(II), Fe(II), Co(II), Cu(II), Zn(II), Mn(II)): These metals readily form complexes with N- and O-donor ligands. nih.govchemrj.org The coordination geometry will be influenced by the d-electron configuration of the metal ion and the stoichiometry of the reaction. For instance, octahedral or distorted octahedral geometries are common for Ni(II), Fe(II), Co(II), and Mn(II), while Cu(II) often exhibits square planar or distorted octahedral geometries due to the Jahn-Teller effect. nsf.gov Zn(II) and Cd(II), having a d¹⁰ configuration, typically favor tetrahedral or octahedral geometries. nih.govnih.gov
Chromium(III): As a hard acid, Cr(III) has a strong affinity for oxygen donors and will likely form a stable octahedral complex with the N,N,O-tridentate ligand.
Palladium(II): Pd(II) with its d⁸ electron configuration has a strong preference for square planar geometry, and complexation with this ligand would likely result in such a coordination environment. rsc.org
Structural and Electronic Properties of Synthesized Metal Complexes
The structural and electronic properties of the metal complexes of this compound are dictated by the nature of the central metal ion and the coordination mode of the ligand.
Table 1: Predicted Properties of Metal Complexes with this compound
| Metal Ion | Predicted Coordination Geometry | Predicted Electronic Properties |
| Ni(II) | Octahedral (with two ligands) | Paramagnetic, d-d transitions in Vis-NIR |
| Fe(II) | Octahedral (with two ligands) | Can be high-spin or low-spin, paramagnetic |
| Co(II) | Octahedral or Tetrahedral | Paramagnetic, characteristic colors |
| Cu(II) | Distorted Octahedral/Square Planar | Paramagnetic, broad d-d transitions |
| Zn(II) | Tetrahedral or Octahedral | Diamagnetic, colorless |
| Cr(III) | Octahedral | Paramagnetic, sharp d-d transitions |
| Mn(II) | Octahedral (high-spin) | Paramagnetic, weak d-d transitions |
| Pd(II) | Square Planar | Diamagnetic, colorless/yellow |
| Cd(II) | Tetrahedral or Octahedral | Diamagnetic, colorless |
The electronic spectra of these complexes are expected to show bands corresponding to ligand-to-metal charge transfer (LMCT) and, for the d-block metals (excluding Zn(II) and Cd(II)), d-d transitions. The energies of these transitions provide information about the ligand field strength and the coordination geometry. For example, the number and position of the d-d bands in the UV-Vis spectrum of a Ni(II) complex can confirm an octahedral geometry. ekb.eg
The magnetic properties of the complexes will depend on the number of unpaired electrons in the d-orbitals of the metal ion. Complexes of Mn(II) (high-spin d⁵), Fe(II) (high-spin d⁶), Co(II) (d⁷), Ni(II) (d⁸), and Cu(II) (d⁹) are expected to be paramagnetic. nsf.gov In contrast, complexes of Zn(II) (d¹⁰), Cd(II) (d¹⁰), and Pd(II) (low-spin d⁸) will be diamagnetic.
Coordination Geometry and Stoichiometry
The coordination geometry of metal complexes is determined by the number and arrangement of ligands around the central metal ion. The ligand this compound can act as a bidentate or tridentate ligand, coordinating through the pyridine nitrogen, the amino nitrogen, and the hydroxyl oxygen. The resulting complexes can exhibit various geometries, such as octahedral, tetrahedral, or square planar, depending on the metal ion, its oxidation state, and the reaction conditions.
Complexes of other amino alcohols have also been synthesized and characterized, showing a range of coordination numbers and geometries. For example, some Co(II) and Ni(II) complexes adopt octahedral or tetrahedral geometries, while Cu(II) complexes can be octahedral or square planar. The versatility in coordination modes, ranging from trigonal pyramidal to trigonal prismatic, has been noted for multidentate amine ligands with different metal cations.
Molar Conductivity and Magnetic Susceptibility Measurements
Molar conductivity measurements are used to determine the electrolytic nature of the metal complexes in solution. The results can indicate whether the ligands are coordinated to the metal ion or exist as free ions in the solution. For example, some amino alcohol complexes have been found to be non-electrolytes, suggesting that the ligands are coordinated to the metal center, while others exhibit ionic nature.
Magnetic susceptibility measurements provide information about the number of unpaired electrons in the metal center, which helps in determining the geometry of the complex. For instance, the magnetic moments of Fe, Co, and Ni complexes can help distinguish between tetrahedral and octahedral geometries. In some cases, lower than expected magnetic moments may suggest antiferromagnetic exchange interactions between paramagnetic metal centers. The magnetic behavior of Co(II) complexes, for example, can be characteristic of a system with a significant orbital contribution.
Table 1: Magnetic Properties of Representative Metal Complexes with Related Ligands
| Metal Ion | Geometry | Magnetic Moment (μB) | Nature |
|---|---|---|---|
| Fe(II) | Tetrahedral | > 5.0 | Paramagnetic |
| Co(II) | Octahedral | ~4.8 - 5.2 | Paramagnetic |
| Co(II) | Square Planar | ~2.2 - 2.9 | Paramagnetic |
| Ni(II) | Octahedral | ~2.8 - 3.4 | Paramagnetic |
| Cu(II) | Mononuclear | ~1.7 - 2.2 | Paramagnetic |
This table presents typical values for complexes with related aminopyridine and amino alcohol ligands and is for illustrative purposes.
Spectroscopic Characterization of Metal-Ligand Interactions
Spectroscopic techniques such as Infrared (IR) and UV-Visible spectroscopy are essential for characterizing the interaction between the ligand and the metal ion.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. The coordination of the ligand to the metal ion is typically confirmed by shifts in the vibrational frequencies of the functional groups. For example, in aminopyridine complexes, a shift in the C=N stretching vibration of the pyridine ring to a higher frequency and a shift in the N-H stretching vibration of the amino group to a lower frequency upon complexation indicates coordination through these groups. In complexes of amino alcohols, the involvement of the hydroxyl group in coordination is often evidenced by changes in the O-H stretching frequency.
UV-Visible Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the complex and helps in determining the coordination geometry. The d-d electronic transitions of the metal ion are particularly sensitive to the ligand field environment. For instance, the position and intensity of these bands can help distinguish between octahedral, tetrahedral, and square planar geometries. The electronic spectra of copper(II) complexes, for example, can indicate a tetragonally distorted octahedral geometry.
Catalytic Applications of this compound Metal Complexes
Metal complexes of aminopyridine and related ligands have shown potential as catalysts in various organic reactions. The pyridyl group in N-aryl-2-aminopyridines can act as a directing group, facilitating the formation of stable metal complexes that can catalyze cyclization and functionalization reactions.
Complexes of aminophenol-based ligands have been reported to mimic the activity of enzymes like galactose oxidase, catalyzing the oxidation of primary alcohols to aldehydes. Copper complexes, in particular, have been investigated for their peroxidase-like catalytic activity. Manganese complexes with aminopyridine ligands have also been studied for their catalytic activity in oxidation reactions, such as the epoxidation of alkenes. The catalytic efficiency of these complexes is influenced by the nature of the metal ion, the ligand structure, and the reaction conditions. For example, some cobalt, nickel, and manganese complexes with ligands derived from 5-amino-2-cyanopyridine have demonstrated good catalytic effects in the Henry reaction.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-aminopyridine (B139424) |
| 3-aminopyridine |
| 4-aminopyridine (B3432731) |
| N-aryl-2-aminopyridines |
| 5-amino-2-cyanopyridine |
| Cobalt |
| Copper |
| Iron |
| Manganese |
Based on a comprehensive search of scientific literature, there is currently no available research data regarding the specific applications of the chemical compound This compound in the fields of fluorescent sensing technologies and corrosion inhibition as outlined in the request.
Searches for this specific molecule did not yield any studies on its use for the development of chemosensors for metal ions such as Zn²⁺ or Fe³⁺, nor as a fluorescent probe for other specific analytes. Furthermore, no literature was found detailing its photophysical properties in sensing applications.
While research exists for other, structurally related aminopyridine derivatives in these application areas, the strict requirement to focus solely on This compound prevents the inclusion of that data. Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided outline.
Advanced Applications in Materials and Analytical Chemistry
Other Emerging Chemical Applications
The versatility of the 2-aminopyridine (B139424) scaffold, the core of "2-((4-Aminopyridin-2-yl)amino)ethanol," extends to various emerging applications in chemistry, particularly in the development of new synthetic methods and advanced materials.
Applications in Organic Synthesis Methodology
The 2-aminopyridine framework is a valuable building block in organic synthesis, particularly through the use of multicomponent reactions (MCRs). These reactions allow for the efficient, one-pot synthesis of complex molecules from simple precursors, which is a key principle of green chemistry. nih.govmdpi.com
Researchers have developed MCRs that provide simple and fast access to a variety of substituted 2-aminopyridines under solvent-free conditions. nih.gov A common approach involves the reaction of an enaminone with malononitrile (B47326) and a primary amine. The proposed mechanism begins with a Knoevenagel condensation between the enaminone and malononitrile, followed by the addition of the primary amine to a nitrile group. The resulting intermediate then undergoes intramolecular cyclization and aromatization to yield the final 2-aminopyridine derivative. nih.gov This methodology is highly flexible, allowing for the introduction of diverse functional groups onto the pyridine (B92270) ring by varying the starting materials. nih.gov
Another powerful strategy is the multicomponent tether catalysis protocol, which has been used to synthesize highly functionalized 4-(pyridin-2-ylmethyl)-2-aminopyrroles. nih.gov While this produces a different heterocyclic system, it demonstrates the utility of using pyridinyl-containing starting materials in cascade reactions to build complex molecular architectures. nih.gov Such synthetic strategies are crucial for creating libraries of novel compounds for various chemical and pharmaceutical applications.
Materials Science Applications (e.g., Luminogens)
The 2-aminopyridine skeleton is a fundamental component in the design of advanced fluorescent materials and luminogens. mdpi.comnih.gov Pyridine itself is an essential structure for fluorescent compounds, and its properties can be finely tuned by introducing electron-donating or electron-withdrawing groups, which modifies the internal charge transfer (ICT) characteristics of the molecule. beilstein-journals.org Unsubstituted 2-aminopyridine is noted for its high quantum yield, making it an attractive scaffold for developing fluorescent probes. mdpi.comedinst.com
A significant area of research is in the development of low-molecular-weight luminogens that exhibit aggregation-induced emission enhancement (AIEE). nih.govbeilstein-journals.org Unlike many fluorescent molecules that suffer from quenching in aqueous media or in the aggregated state, AIEE luminogens show enhanced fluorescence under these conditions. beilstein-journals.org This property is particularly valuable for applications like clinical diagnostics and bio-imaging. nih.gov
Studies have shown that secondary aminopyridines can form an acceptor-donor-acceptor (A-D-A) system, which is a key design principle for AIEE-active molecules. nih.govbeilstein-journals.org For instance, reacting 2-aminopyridines with functionalized maleimides can produce novel luminogens. The resulting photophysical properties are highly dependent on the substituents on the 2-aminopyridine ring. nih.govnih.gov Compounds bearing electron-withdrawing groups such as bromine or trifluoromethyl have been shown to exhibit significant fluorescence enhancement in aggregated states. nih.gov
The functional groups on the aminopyridine scaffold play a critical role in determining the molecule's fluorescent properties. Research on various 2-amino-6-phenylpyridine-3,4-dicarboxylate derivatives has provided detailed insights into these structure-property relationships. nih.gov The following table summarizes the photophysical data for a selection of these compounds, illustrating how changes in substituents affect their emission and quantum yield.
Table 1: Photophysical Properties of Selected 2-Aminopyridine Derivatives
| Compound | Substituent on Amino Group | Absorption Max (λA, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |
|---|---|---|---|---|
| 1 | tert-Butyl | 270 | 480 | 0.34 |
| 2 | Benzyl | 270 | 480 | 0.44 |
| 3 | Cyclohexyl | 270 | 480 | 0.31 |
| 4 | 4-(Trifluoromethyl)phenyl | 270 | 485 | 0.31 |
| 5 | 4-(Methyl)phenyl | 270 | 485 | 0.27 |
| 6 | 2-(Methyl)phenyl | 270 | 485 | 0.32 |
| 7 | 4-Bromophenyl | 270 | 485 | 0.22 |
Data sourced from a study on the fluorescent properties of aminopyridines. nih.gov
The data indicates that while many substitutions on the amino group have a modest effect on the absorption and emission wavelengths, they can significantly influence the quantum yield. For example, the benzyl-substituted derivative (Compound 2) shows a higher quantum yield compared to the tert-butyl or cyclohexyl derivatives. nih.gov Furthermore, reducing the ester groups of a parent compound to alcohols can lead to a very high quantum yield (0.81), although this may also cause a blue-shift in the emission wavelength. mdpi.com This tunability makes the 2-aminopyridine scaffold a highly promising platform for creating tailored luminogenic materials.
Q & A
Q. Basic
- Spectroscopic Analysis : Use -NMR to confirm the presence of the ethanolamine moiety (δ 3.5–4.0 ppm for -CHOH) and pyridine protons (δ 7.5–8.5 ppm). IR spectroscopy identifies N-H (3300–3500 cm) and O-H (broad ~3200 cm) stretches .
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) quantifies purity (>95% ideal for biological assays) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 168.1) .
What strategies resolve contradictions in bioactivity data across studies (e.g., varying IC50_{50}50 values)?
Q. Advanced
- Standardized Assay Conditions : Control variables like solvent (DMSO vs. aqueous buffers), pH, and temperature to minimize artifacts .
- Target Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to confirm mechanism-specific activity .
- Structural Confirmation : Verify compound stability under assay conditions via LC-MS to rule out degradation .
How can computational methods predict interactions between this compound and biological targets?
Q. Advanced
- Molecular Docking : Tools like AutoDock Vina model binding poses with proteins (e.g., kinases or GPCRs), prioritizing hydrogen bonds between the amino/ethanol groups and catalytic residues .
- MD Simulations : Assess binding stability over time (50–100 ns trajectories) using GROMACS or AMBER to evaluate entropy/enthalpy contributions .
- QSAR Modeling : Correlate substituent effects (e.g., pyridine ring modifications) with activity trends from analogs .
What crystallographic techniques are optimal for determining the solid-state structure of this compound?
Q. Advanced
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELXL for refinement, focusing on hydrogen-bonding networks (e.g., N-H···O between amino and ethanol groups) .
- Twinned Data Handling : For challenging crystals, SHELXD resolves pseudo-merohedral twinning by iterative phase extension .
- Thermal Analysis : Pair with DSC to confirm polymorphism-free crystals prior to SCXRD .
What functional groups in this compound drive its reactivity in coordination chemistry?
Q. Basic
- Amino Group : Acts as a Lewis base, forming complexes with transition metals (e.g., Cu, Fe) .
- Ethanol Moiety : Participates in hydrogen bonding, stabilizing metal-ligand coordination spheres .
- Pyridine Ring : Enhances π-π stacking in supramolecular assemblies .
How to design experiments assessing the thermodynamic stability of this compound in solution?
Q. Advanced
- Vaporization Enthalpy : Use static or effusion methods to measure ΔH, comparing experimental values with COSMO-RS predictions .
- Degradation Kinetics : Monitor stability under accelerated conditions (e.g., 40°C/75% RH) via UPLC, identifying breakdown products .
- Solubility Studies : Determine log P (octanol/water) to predict bioavailability and formulation stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
